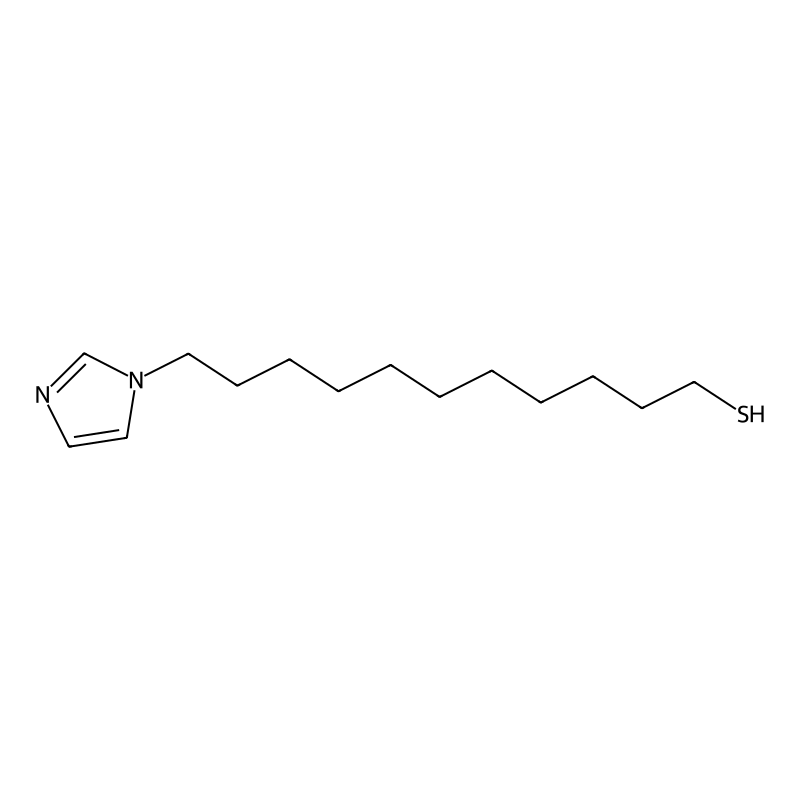

11-(1H-Imidazol-1-yl)undecane-1-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thiol Group (S-H)

This molecule possesses a thiol group, also known as a mercapto group. Thiol groups can participate in various bonding interactions, including covalent disulfide bond formation with other thiols. This property makes them interesting for applications in protein-protein conjugation and self-assembled monolayers .

Imidazole Ring

The presence of an imidazole ring suggests potential uses in biological contexts. Imidazole is a core component of histidine, an essential amino acid. Molecules containing imidazole groups can interact with enzymes and receptors due to their ability to mimic or bind to histidine residues .

11-(1H-Imidazol-1-yl)undecane-1-thiol is a synthetic organic compound characterized by the molecular formula C14H26N2S and a molecular weight of approximately 270.44 g/mol. This compound features a long hydrocarbon chain (undecane) attached to an imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of the thiol functional group (-SH) at the terminal end of the undecane chain imparts unique chemical properties, making this compound significant in various chemical and biological applications .

The chemical behavior of 11-(1H-Imidazol-1-yl)undecane-1-thiol is influenced by its functional groups. Key types of reactions include:

- Nucleophilic Substitution: The thiol group can act as a nucleophile, participating in substitution reactions with electrophiles.

- Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

- Formation of Metal Complexes: The nitrogen atoms in the imidazole ring can coordinate with metal ions, making this compound useful in coordination chemistry.

These reactions underline the versatility of 11-(1H-Imidazol-1-yl)undecane-1-thiol in synthetic organic chemistry.

The synthesis of 11-(1H-Imidazol-1-yl)undecane-1-thiol can be achieved through several methods:

- Alkylation Reactions: The imidazole ring can be alkylated with undecane derivatives using appropriate reagents.

- Thiol Addition: A thiol group can be introduced via nucleophilic substitution on a suitable precursor that contains an electrophilic site.

- One-Pot Synthesis: Combining multiple steps into a single reaction sequence may yield this compound efficiently.

The choice of synthesis method will depend on the availability of starting materials and desired yield.

11-(1H-Imidazol-1-yl)undecane-1-thiol has potential applications across various fields:

- Bioconjugation: Its thiol group can be used for attaching biomolecules, making it useful in biochemistry and molecular biology.

- Drug Development: Given its biological activity, it may serve as a lead compound for developing new pharmaceuticals targeting specific pathways.

- Material Science: Its ability to form metal complexes opens avenues for applications in catalysis and materials development.

These applications highlight the compound's versatility and potential for innovative uses in research and industry.

Interaction studies involving 11-(1H-Imidazol-1-yl)undecane-1-thiol focus on its binding affinity with various biological targets, particularly proteins and enzymes. Investigating these interactions can provide insights into its mechanism of action and therapeutic potential. Preliminary studies may involve techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify binding interactions.

Further research is necessary to explore how this compound interacts with specific targets within biological systems, which could lead to novel therapeutic strategies.

Several compounds share structural similarities with 11-(1H-Imidazol-1-yl)undecane-1-thiol. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Mercaptoethylamine | Contains a thiol group | Shorter chain length; commonly used in biochemistry |

| Imidazole | Five-membered aromatic ring | Lacks the long hydrocarbon chain; fundamental building block in many bioactive compounds |

| 11-Mercaptoundecanoic acid | Similar carbon chain length; contains a carboxylic acid instead of an imidazole ring | Different functional properties due to the absence of the imidazole moiety |

While these compounds share certain features with 11-(1H-Imidazol-1-yl)undecane-1-thiol, its unique combination of an imidazole ring and long aliphatic chain distinguishes it as a potentially valuable compound for specific applications.

Alkylation Routes for Imidazole Functionalization

The synthesis of 11-(1H-Imidazol-1-yl)undecane-1-thiol through alkylation routes represents one of the most established methodologies for imidazole functionalization [2]. The fundamental approach involves the nucleophilic substitution reaction between imidazole and an appropriate alkyl halide precursor, typically 11-bromoundecane-1-thiol or its protected derivatives [3] [4].

The alkylation mechanism proceeds through the deprotonation of imidazole at the nitrogen-1 position, followed by nucleophilic attack on the electrophilic carbon of the alkyl halide [2] [4]. This process requires careful consideration of reaction conditions to achieve optimal regioselectivity and minimize the formation of quaternary ammonium byproducts through double alkylation [4].

Reaction Conditions and Base Selection

The choice of base plays a critical role in determining the success of the alkylation reaction [2] [4]. Potassium carbonate has emerged as the preferred base for imidazole alkylation reactions, providing sufficient basicity to deprotonate the imidazole nitrogen while minimizing side reactions [2] [5]. The reaction typically proceeds under reflux conditions in polar aprotic solvents such as dimethylformamide or acetonitrile [2] [6].

Temperature control is essential for achieving high yields and selectivity [4]. Optimal reaction temperatures range from 75°C to 115°C, with temperatures below 75°C leading to incomplete conversion and temperatures above 115°C promoting unwanted side reactions [4]. The alkyl halide is preferably added gradually over a period of 1 to 5 hours to minimize the formation of quaternary ammonium compounds [4].

Solvent Systems and Phase Transfer Catalysis

Non-reactive aromatic solvents such as toluene have demonstrated superior performance in imidazole alkylation reactions compared to polar solvents [4]. The use of phase transfer catalysts, including tetraethylammonium iodide or tetrabutylammonium bromide, significantly enhances reaction rates and yields [6] [4]. These catalysts facilitate the transfer of ionic species between the organic and inorganic phases, improving the efficiency of the alkylation process [7].

The molar ratio of reactants critically influences the outcome of the alkylation reaction [4]. A slight molar excess of imidazole relative to the alkyl halide (typically 1.0:0.8 to 1.0:1.0) helps prevent double alkylation while ensuring complete consumption of the alkyl halide [4].

| Parameter | Optimal Range | Reference |

|---|---|---|

| Temperature | 75-115°C | [4] |

| Alkyl halide addition time | 1-5 hours | [4] |

| Imidazole:alkyl halide ratio | 1.0:0.8-1.0 | [4] |

| Base equivalents | 0.9-1.5 equiv | [4] |

Alternative Alkylation Methods

Recent developments in imidazole alkylation have explored carbonate ester-mediated alkylation as an environmentally friendly alternative [5]. This method employs dialkyl carbonates as alkylating agents in the presence of organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene, offering milder reaction conditions and reduced environmental impact [5]. The reaction proceeds at temperatures between 80-140°C with high selectivity for nitrogen-1 alkylation [5].

Palladium-catalyzed cross-coupling reactions have also been investigated for the construction of carbon-nitrogen bonds in imidazole derivatives [8]. These methods offer excellent regioselectivity and functional group tolerance, although they require careful optimization of ligand systems and reaction conditions [8].

Thiol-Ene Click Chemistry Approaches

Thiol-ene click chemistry represents a powerful alternative strategy for the synthesis of 11-(1H-Imidazol-1-yl)undecane-1-thiol, particularly when starting from alkene-terminated imidazole derivatives [9] [10] [11]. This approach offers several advantages over traditional alkylation methods, including high efficiency, functional group tolerance, and mild reaction conditions [10] [12].

Mechanism and Reaction Characteristics

The thiol-ene reaction proceeds through either a radical-mediated or nucleophilic mechanism, depending on the reaction conditions and substrate structure [9] [10]. The radical pathway is initiated by light, heat, or chemical initiators, generating thiyl radicals that undergo anti-Markovnikov addition to the alkene substrate [10] [11]. The resulting carbon-centered radical abstracts hydrogen from another thiol molecule, propagating the chain reaction [10].

The reaction exhibits several characteristics that make it particularly suitable for the synthesis of complex imidazole derivatives [9] [11]. These include high reaction rates, quantitative yields, stereoselectivity, and compatibility with aqueous conditions [11] [13]. The absence of metal catalysts eliminates the need for catalyst removal steps, simplifying purification procedures [11].

Photoinitiated Thiol-Ene Coupling

Photoinitiated thiol-ene reactions offer exceptional control over reaction timing and spatial selectivity [12]. Common photoinitiators include 2,2-dimethoxy-2-phenylacetophenone and 4,4'-azobis(4-cyanovaleric acid), which generate radical species upon ultraviolet irradiation [11] [12]. The reaction can be conducted at ambient temperature and pressure, making it particularly attractive for thermally sensitive substrates [9].

Recent advances in photochemistry have enabled the use of visible light for thiol-ene coupling reactions [14]. Purple light-mediated protocols have been developed that operate without metal catalysts, utilizing the formation of photoactive thiol-alkene complexes to initiate the reaction [14]. These methods demonstrate excellent functional group tolerance and can be conducted in environmentally benign solvents including water [14].

Substrate Scope and Functional Group Tolerance

The thiol-ene reaction accommodates a wide range of alkene substrates, including terminal alkenes, internal alkenes, and electron-deficient alkenes [9] [13]. The reactivity varies considerably depending on the substitution pattern and electronic properties of the alkene [9]. Terminal alkenes generally exhibit higher reactivity than internal alkenes, while electron-deficient alkenes participate readily in nucleophilic thiol-ene reactions [11].

Imidazole derivatives are particularly well-suited for thiol-ene chemistry due to their stability under the mild reaction conditions [15] [11]. The basic nitrogen atoms of the imidazole ring do not interfere with the radical reaction mechanism, allowing for high chemoselectivity [11].

| Alkene Type | Reactivity | Typical Conditions | Yield Range |

|---|---|---|---|

| Terminal alkenes | High | UV light, 25°C | 85-95% |

| Internal alkenes | Moderate | UV light, 40°C | 70-85% |

| Electron-deficient alkenes | High | Base catalysis, 60°C | 80-95% |

Three-Component Coupling Strategies

Advanced thiol-ene methodologies have been developed that enable three-component coupling reactions [16]. These strategies involve the sequential reaction of alkynes, thiols, and alkenes in a controlled manner, allowing for the construction of complex molecular architectures in a single synthetic operation [16]. The key to success lies in suppressing competing pathways such as hydrogen atom transfer and associative reductant upconversion [16].

The three-component thiol-yne-ene coupling offers exceptional selectivity and atom economy [16]. The reaction proceeds through an initial thiol-yne coupling to form a vinyl sulfide intermediate, followed by a second thiol-ene reaction with different thiol and alkyne substrates [16]. This approach enables the formation of complex carbon frameworks while maintaining high regioselectivity [16].

Purification Strategies and Yield Optimization

The purification of 11-(1H-Imidazol-1-yl)undecane-1-thiol requires specialized techniques due to the compound's unique physicochemical properties [17] [18]. The presence of both imidazole and thiol functional groups creates specific challenges in separation and purification that must be addressed through carefully designed protocols [17].

Chromatographic Purification Methods

Flash column chromatography represents the primary purification method for imidazole derivatives [6] [18]. The separation typically employs silica gel as the stationary phase with ethyl acetate or dichloromethane-methanol mixtures as the mobile phase [18]. The elution conditions must be optimized to achieve adequate separation while preventing decomposition of the thiol functionality [18].

High-performance liquid chromatography provides superior resolution for complex imidazole mixtures . Reverse-phase conditions using acetonitrile-water gradients with ultraviolet detection at 210-220 nanometers enable accurate purity assessment . The method is particularly valuable for detecting trace impurities and monitoring reaction progress .

Crystallization-Based Purification

Crystallization offers an effective approach for the purification of imidazole compounds, particularly when high purity is required [17] [20]. The process involves the controlled crystallization of the target compound from appropriate solvents, leaving impurities in the mother liquor [17]. Cooling surface crystallization has proven particularly effective for imidazole derivatives, enabling the achievement of purities exceeding 99.9% [17].

The choice of crystallization solvent significantly influences the efficiency of the purification process [17]. Polar protic solvents such as methanol and ethanol are commonly employed, although the optimal solvent system must be determined empirically for each specific compound [17]. The crystallization temperature range typically spans from ambient temperature to the solvent boiling point [17].

| Purification Method | Purity Achieved | Yield Recovery | Time Required |

|---|---|---|---|

| Flash chromatography | 95-98% | 70-85% | 2-4 hours |

| Recrystallization | 98-99.9% | 60-80% | 6-24 hours |

| High-performance liquid chromatography | >99% | 50-70% | 1-2 hours |

Acid-Base Purification Strategies

The amphoteric nature of imidazole enables purification through acid-base extraction procedures [20]. Treatment with strong acids such as hydrochloric acid or p-toluenesulfonic acid converts the imidazole to its corresponding salt, which exhibits different solubility characteristics than the free base [20]. This approach is particularly effective for removing neutral impurities and can be combined with subsequent base treatment to regenerate the free imidazole [20].

The formation of crystalline acid salts often improves the handling properties of imidazole compounds while facilitating purification [20]. The salt formation process typically involves treatment with 0.5-2.0 molar equivalents of the acid in an appropriate solvent, followed by crystallization [20].

Yield Optimization Strategies

Systematic optimization of reaction conditions is essential for maximizing yields in the synthesis of 11-(1H-Imidazol-1-yl)undecane-1-thiol [21]. Modern approaches employ design of experiments methodologies to identify optimal parameter combinations while minimizing the number of required experiments [21]. Key variables include temperature, solvent composition, catalyst loading, and reaction time [21].

Real-time monitoring of reaction progress using spectroscopic techniques enables dynamic optimization of reaction conditions [13] [22]. Nuclear magnetic resonance spectroscopy and infrared spectroscopy provide valuable insights into reaction kinetics and completion [22]. Process analytical technology approaches allow for continuous monitoring and control of critical process parameters [13].

The implementation of flow chemistry techniques has demonstrated significant advantages for yield optimization in imidazole synthesis [22]. Continuous flow reactors enable precise control of reaction parameters and facilitate the screening of multiple conditions simultaneously [22]. Temperature and residence time can be optimized independently, leading to improved yields and reduced byproduct formation [22].

XLogP3

GHS Hazard Statements

Pictograms

Irritant